

Application Note: Strategic Synthesis of 2-(1H-Pyrazol-4-yl)morpholine

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Compound of Interest

Compound Name:	2-(1H-Pyrazol-4-yl)morpholine;dihydrochloride
CAS No.:	2287299-71-0
Cat. No.:	B2846409

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Part 1: Strategic Overview & Retrosynthesis

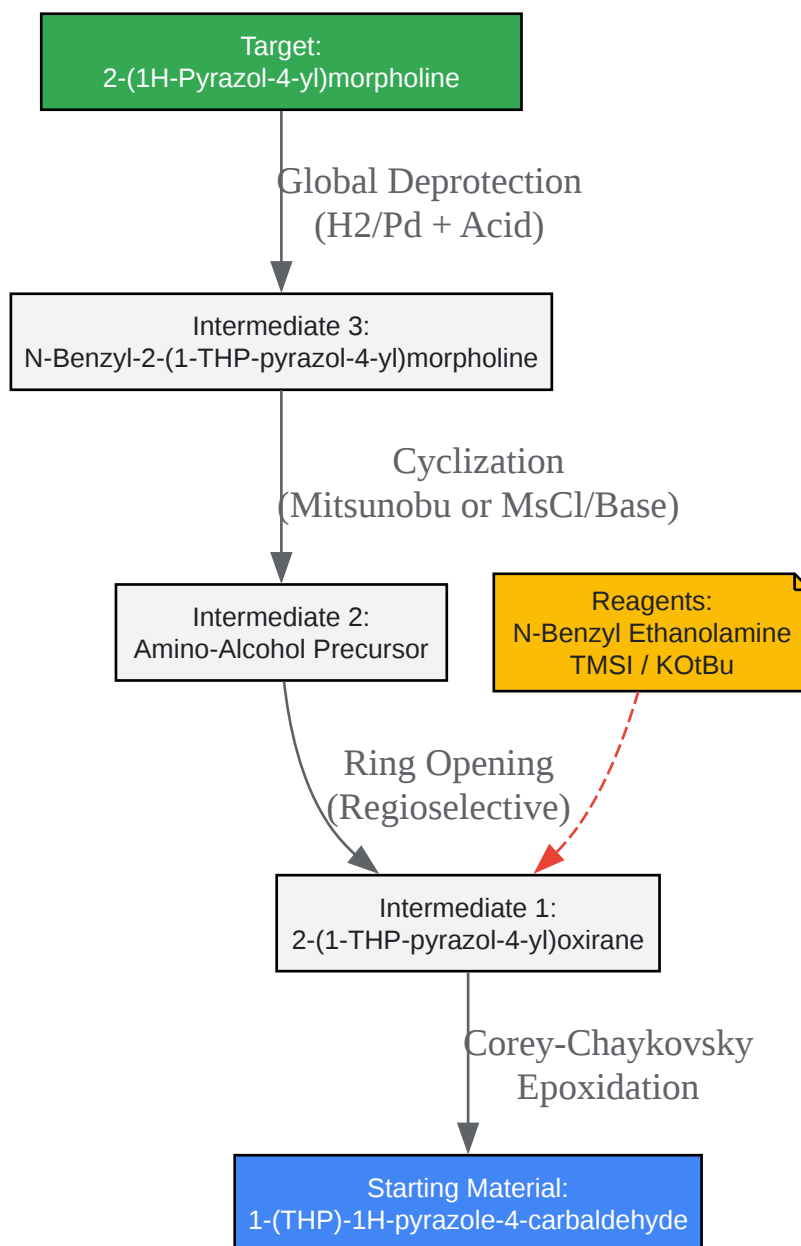
The Synthetic Challenge

The synthesis of 2-heteroaryl morpholines presents a regioselectivity challenge. Unlike 3-substituted morpholines (accessible via amino acids), 2-substituted variants require the construction of the C-O bond or the C-C bond at the chiral center.

- **Critical Control Point 1: Pyrazole Protection.** The acidic N-H of the pyrazole (pKa ~14) is incompatible with strong bases used in ring construction. We utilize the Tetrahydropyranyl (THP) group for its base stability and facile acidic removal.
- **Critical Control Point 2: Morpholine Assembly.** We employ a "2+2+2" strategy (conceptually) but practically execute a Corey-Chaykovsky Epoxidation followed by ring opening and cyclization. This is the industry-standard "Epoxide Route" for 2-aryl morpholines.

Retrosynthetic Logic (Graphviz)

The following logic map details the disconnection strategy, moving from the target back to commercially available starting materials.



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Caption: Retrosynthetic disconnection showing the transformation of the pyrazole aldehyde to the morpholine core via an epoxide intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Epoxide Intermediate

Objective: Convert the aldehyde to the epoxide using a sulfur ylide. The THP group is essential here to prevent N-deprotonation/alkylation.

Starting Material: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde.

Reagent	Equiv.[1][2][3][4][5]	Role
Trimethylsulfoxonium iodide (TMSI)	1.2	Methylene source
Potassium tert-butoxide (KOtBu)	1.5	Base
DMSO / THF (1:1)	Solvent	Reaction Medium

Protocol:

- **Ylide Formation:** In a dry flask under N₂, suspend TMSI (1.2 eq) in dry DMSO/THF (1:1 v/v). Cool to 0°C.
- **Base Addition:** Add KOtBu (1.5 eq) portion-wise. Stir for 30–60 min at 0°C until the solution becomes clear/milky white (formation of the dimethylsulfoxonium methyllide).
- **Substrate Addition:** Dropwise add a solution of 1-(THP)-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF.
- **Reaction:** Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hex) or LCMS.
- **Workup:** Quench with ice-cold water. Extract with EtOAc (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.
- **Yield Expectation:** >85%. The product, 4-(oxiran-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, is usually stable enough for the next step without chromatography.

Phase 2: Ring Opening and Cyclization

Objective: Construct the morpholine ring. We use N-benzyl ethanolamine as the nitrogen source. The benzyl group protects the nitrogen during cyclization and is removed later.

Reagents:

- N-Benzyl ethanolamine (1.1 eq)
- Cyclization System (Option A - Robust): Methanesulfonyl chloride (MsCl, 1.2 eq), Et₃N (2.5 eq).
- Cyclization System (Option B - Mild): PPh₃ (1.2 eq), DIAD (1.2 eq) [Mitsunobu].

Protocol (Option A - Mesylation/Displacement):

- Ring Opening: Dissolve the Epoxide (from Phase 1) in Ethanol or Isopropanol. Add N-Benzyl ethanolamine (1.1 eq). Heat to reflux (80°C) for 4–6 hours.
 - Mechanism:^{[1][4][6][7]} The amine attacks the less hindered carbon of the epoxide (regioselective), yielding the 1,2-diol intermediate (secondary alcohol at the benzylic position).
 - Concentrate: Remove solvent under vacuum to obtain the crude diol.
- Activation: Redissolve crude diol in DCM at 0°C. Add Et₃N (2.5 eq). Dropwise add MsCl (1.1 eq).
 - Note: The primary alcohol (from ethanolamine) is mesylated preferentially over the secondary alcohol (adjacent to pyrazole) due to sterics, but careful stoichiometry is required.
 - Self-Validating Step: Check LCMS. You should see the Mono-Ms adduct.
- Cyclization: Add a stronger base (e.g., KOtBu or NaH) in THF to the crude mesylate, OR simply reflux the mesylate in Toluene/KOH. The alkoxide displaces the mesylate to close the ring.
 - Yield: 60–75% over 2 steps.

Phase 3: Global Deprotection

Objective: Remove the N-Benzyl (Morpholine) and N-THP (Pyrazole) groups.

Protocol:

- Debenzylation: Dissolve intermediate in MeOH. Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%). Hydrogenate (H₂ balloon or 50 psi Parr shaker) for 12 hours.
 - Result: N-Benzyl is cleaved.
- THP Removal: Filter catalyst. Add 4M HCl in Dioxane (or TFA/DCM). Stir at RT for 2 hours.
 - Result: THP is hydrolyzed to the free pyrazole.
- Isolation: Concentrate. Neutralize with saturated NaHCO₃ (carefully) or ion-exchange resin to obtain the free base.
 - Final Product: 2-(1H-Pyrazol-4-yl)morpholine.

Part 3: Analytical & Quality Control

Expected Analytical Data

- ¹H NMR (400 MHz, DMSO-d₆):
 - Pyrazole: δ ~7.6–8.0 ppm (2H, s, broad).
 - Morpholine C2-H: δ ~4.4 ppm (dd, benzylic proton).
 - Morpholine CH₂s: Multiplets at 2.8–3.8 ppm.
 - NH: Broad singlet (exchangeable).
- LCMS: [M+H]⁺ = 154.09 (Calculated for C₇H₁₁N₃O).

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield in Epoxidation	Incomplete ylide formation or wet DMSO.	Ensure K ₂ CO ₃ is fresh; use molecular sieves for DMSO.
Regioisomer in Ring Opening	Attack at wrong epoxide carbon.	Use less polar solvent (Toluene) to enhance steric control, though EtOH is usually standard.
Incomplete Cyclization	Di-mesylation of the diol.	Control MsCl addition strictly at -10°C. Alternatively, use Mitsunobu conditions (PPh ₃ /DIAD) which are specific to the primary alcohol.
THP Stability	Acidic workup during intermediate steps.	Maintain pH > 7 during extractions until the final step.

Part 4: References

- Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[8]1965, 87, 1353–1364. [Link](#)
- Morpholine Synthesis Review: Palchykov, V. "Recent progress in the synthesis of morpholines." [1] Organic Chemistry Portal / Chemistry of Heterocyclic Compounds, 2019. [Link](#)
- Lewis Acid Mediated Cyclization: Gosh, P.; Deka, M.; Saikia, A. "Lewis Acid Mediated Intramolecular C-O Bond Formation of Alkanol-Epoxide Leading to Substituted Morpholine Derivatives." Tetrahedron2016, 72, 690–698.[5] [Link](#)
- General Pyrazole Protection: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (Standard Reference).

Disclaimer: This protocol involves hazardous reagents (MsCl, NaH, TMSI). All procedures must be performed in a fume hood with appropriate PPE.

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